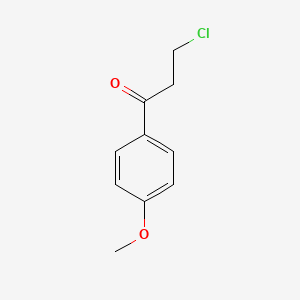

3-Chloro-1-(4-methoxyphenyl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36076. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBUZSAECLLZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283451 | |

| Record name | 3-chloro-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35999-20-3 | |

| Record name | 35999-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 35999-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4'-methoxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-1-(4-methoxyphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-1-(4-methoxyphenyl)propan-1-one, a valuable intermediate in the development of pharmaceutical agents and other fine chemicals. The primary focus of this document is the elucidation of a robust and reproducible synthetic pathway via the Friedel-Crafts acylation of anisole with 3-chloropropionyl chloride. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough examination of the underlying reaction mechanism, safety considerations, and product characterization.

Introduction: Significance and Applications

This compound, also known by its CAS number 35999-20-3, is a ketone derivative featuring a chlorinated propyl chain attached to a methoxy-substituted phenyl group.[1][2] This unique structural arrangement makes it a versatile building block in organic synthesis. The presence of the reactive chloropropyl group allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and eliminations, enabling the construction of more complex molecular architectures. The 4-methoxyphenyl moiety is a common feature in many biologically active compounds, and its inclusion in this intermediate makes it particularly relevant for the pharmaceutical industry.

The Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 3-chloropropionyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst interacts with the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This is the key reactive species in the substitution reaction.

-

Electrophilic Attack: The electron-rich aromatic ring of anisole acts as a nucleophile, attacking the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromaticity Restoration: A weak base, typically the conjugate base of the Lewis acid (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product.

The methoxy group (-OCH₃) on the anisole ring is an activating group and an ortho, para-director. Due to steric hindrance from the methoxy group, the acylation reaction predominantly occurs at the para position, leading to the desired 1,4-disubstituted product with high regioselectivity.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Anisole | C₇H₈O | 108.14 | ~5.41 g (5.5 mL) | Freshly distilled |

| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | ~6.35 g (5.0 mL) | Handle in a fume hood |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ~7.33 g | Highly hygroscopic |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | Anhydrous |

| Ice-cold Water | H₂O | 18.02 | ~100 mL | For quenching |

| 5% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~50 mL | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube (filled with calcium chloride), add anhydrous aluminum chloride (7.33 g) and anhydrous dichloromethane (50 mL). Cool the suspension to 0°C in an ice-water bath.

-

Addition of Acyl Chloride: In the dropping funnel, place a solution of 3-chloropropionyl chloride (6.35 g) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0°C.

-

Addition of Anisole: After the addition of the acyl chloride is complete, add a solution of anisole (5.41 g) in anhydrous dichloromethane (25 mL) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains at 0°C.

-

Reaction Progression: Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety Precautions

-

3-Chloropropionyl chloride is corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Aluminum chloride is a corrosive and hygroscopic solid that reacts exothermically with water, releasing HCl gas. It should be handled in a dry environment.

-

The reaction is exothermic and should be cooled adequately during the addition of reagents.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Characterization of this compound

Due to the limited availability of publicly accessible, experimentally verified spectral data for this compound, the following characterization data is based on closely related analogs and theoretical predictions. Researchers are strongly advised to obtain their own analytical data for confirmation.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Not available |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O)

-

δ 6.95 (d, J = 8.8 Hz, 2H, Ar-H meta to C=O)

-

δ 3.88 (s, 3H, -OCH₃)

-

δ 3.85 (t, J = 6.4 Hz, 2H, -CH₂-Cl)

-

δ 3.35 (t, J = 6.4 Hz, 2H, -C(=O)-CH₂-)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 196.5 (C=O)

-

δ 163.8 (C-OCH₃)

-

δ 130.5 (Ar-C ortho to C=O)

-

δ 129.5 (Ar-C ipso to C=O)

-

δ 113.9 (Ar-C meta to C=O)

-

δ 55.6 (-OCH₃)

-

δ 41.5 (-CH₂-Cl)

-

δ 38.5 (-C(=O)-CH₂-)

-

-

IR (KBr, cm⁻¹):

-

~1680 (C=O stretch, aryl ketone)

-

~1600, 1510 (C=C stretch, aromatic ring)

-

~1260 (C-O stretch, aryl ether)

-

~750 (C-Cl stretch)

-

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation of anisole with 3-chloropropionyl chloride provides an efficient and direct route to this compound. This technical guide has outlined a detailed experimental protocol, elucidated the reaction mechanism, and provided essential safety and characterization information. The successful synthesis of this key intermediate opens up avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

physicochemical properties of 3-Chloro-1-(4-methoxyphenyl)propan-1-one

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-1-(4-methoxyphenyl)propan-1-one

Abstract

This compound, a bifunctional organic molecule, serves as a critical building block in modern medicinal chemistry and materials science. Its unique structure, incorporating a ketone, an alkyl chloride, and a methoxy-activated aromatic ring, offers versatile reaction pathways for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic signature, and practical applications. Tailored for researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for characterization and handling, establishing a foundation for its effective utilization in advanced scientific endeavors.

Compound Identification and Molecular Structure

This compound is classified as a propiophenone derivative, where the phenyl group is substituted with a methoxy group at the para-position, and the propane chain contains a chlorine atom at the beta-position relative to the carbonyl group. This arrangement makes it a valuable intermediate.[1][2]

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 35999-20-3[1][3] |

| Molecular Formula | C₁₀H₁₁ClO₂[4] |

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | This compound |

| Synonyms | β-Chloro-4-methoxypropiophenone[3] |

| InChI | InChI=1S/C10H11ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3[2] |

| SMILES | COc1ccc(cc1)C(=O)CCCl[2] |

Core Physicochemical Properties

The physical and chemical behaviors of a compound are dictated by its structure. The presence of a polar carbonyl group, a lipophilic aromatic ring, an electron-donating methoxy group, and an electrophilic chloro-alkane chain imparts a unique balance of properties to this molecule.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale & Significance |

|---|---|---|

| Physical State | White to off-white crystalline solid | Typical for moderately sized aromatic ketones at standard temperature and pressure. |

| Melting Point | Data not consistently available in public literature. Expected to be in the range of 50-80 °C. | The melting point is sensitive to crystalline packing and purity. Its determination via DSC is a primary indicator of sample purity. |

| Boiling Point | Not experimentally determined; predicted to be >300 °C at 760 mmHg. | High boiling point is due to significant molecular weight and polarity. Vacuum distillation is required to prevent decomposition. |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and esters (Ethyl Acetate). Poorly soluble in water and non-polar alkanes. | The ketone and ether functionalities allow for hydrogen bond acceptance, but the overall molecule is dominated by non-polar surface area, dictating its preference for organic solvents. |

| LogP | Predicted to be ~2.2 | A LogP in this range indicates moderate lipophilicity, a crucial parameter in drug design for balancing aqueous solubility with cell membrane permeability.[4] |

Expertise-Driven Insights: Causality of Properties

-

Solubility Profile: The choice of solvent for a reaction or purification is critical. The methoxyphenyl moiety contributes to van der Waals interactions, favoring solvents like dichloromethane or toluene. However, the ketone's carbonyl oxygen can act as a hydrogen bond acceptor, allowing for some solubility in more polar solvents like ethyl acetate. Its poor aqueous solubility is a direct consequence of the large, non-polar aromatic and alkyl backbone, a key consideration for its use in biphasic reaction conditions or for precipitation-based purification.

-

Lipophilicity (LogP): A LogP of ~2.2 is often considered within the "rule of five" space for drug-likeness. This moderate value suggests that derivatives of this compound could achieve a good balance of absorption, distribution, metabolism, and excretion (ADME) properties. Medicinal chemists often utilize the chloro and methoxy groups to fine-tune this value to optimize pharmacokinetic profiles.[5]

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the compound. A multi-technique approach is standard.

Caption: Standard workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly predictable. Key expected signals include:

-

A singlet at ~3.8 ppm for the three methoxy (-OCH₃) protons.

-

Two triplets, each integrating to two protons, for the adjacent methylene (-CH₂-CH₂-) groups. The triplet closer to the carbonyl (Cα) would appear around 3.3 ppm, while the triplet adjacent to the chlorine (Cβ) would be further downfield, around 3.8 ppm.

-

Two doublets in the aromatic region (6.9-8.0 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating methoxy group will be upfield (~6.9 ppm), and the protons ortho to the electron-withdrawing acyl group will be downfield (~7.9 ppm).

-

-

¹³C NMR: The carbon spectrum would show 8 distinct signals (due to symmetry in the phenyl ring). Noteworthy peaks would be the carbonyl carbon (~196 ppm), the methoxy carbon (~55 ppm), and the two methylene carbons (~35-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

Strong, sharp C=O stretch: ~1680 cm⁻¹. This is characteristic of an aryl ketone.

-

C-O-C stretches: Two distinct bands around 1260 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric) for the aryl ether.

-

Aromatic C=C stretches: Multiple peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl stretch: A band in the 800-700 cm⁻¹ region.

-

sp² and sp³ C-H stretches: Above and below 3000 cm⁻¹, respectively.

Protocol: Acquiring a Self-Validating FTIR Spectrum

This protocol ensures trustworthiness by incorporating background correction and clear sample preparation steps.

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is clean. Use a swab with isopropanol and wipe dry with a lint-free tissue.

-

Background Scan: With the clean, empty ATR anvil in place, perform a background scan. This is a critical self-validating step that subtracts the spectral signature of ambient CO₂ and water vapor, ensuring they do not appear as sample peaks.

-

Sample Preparation: Place a small, solid sample (a few milligrams) onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing & Interpretation: The resulting spectrum should be automatically ratioed against the background scan. Label the key peaks corresponding to the functional groups (C=O, C-O, C-Cl) to confirm the compound's identity.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent before the next use.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 198, along with a characteristic M+2 peak at m/z 200 with roughly one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the chloroethyl side chain to yield the stable 4-methoxybenzoyl cation at m/z 135.

Synthesis and Chemical Reactivity

Proposed Synthetic Route: Friedel-Crafts Acylation

A standard and efficient method for synthesizing this compound is the Friedel-Crafts acylation of anisole with 3-chloropropionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction: Anisole + 3-Chloropropionyl Chloride --(AlCl₃)--> this compound

Causality of Experimental Choices:

-

Reactants: Anisole is used because its methoxy group is a strong activating group, directing the acylation to the para position with high selectivity due to steric hindrance at the ortho positions.

-

Catalyst: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion necessary to overcome the aromaticity of the anisole ring.

-

Solvent & Temperature: The reaction is typically run in an inert chlorinated solvent like dichloromethane at low temperatures (0 °C to room temperature) to control the reaction rate and prevent side reactions.

Chemical Reactivity and Synthetic Utility

The molecule's value lies in its two distinct reactive sites:

-

The Alkyl Chloride: The chlorine atom is a good leaving group, making the β-carbon susceptible to nucleophilic substitution . This allows for the introduction of various functional groups (amines, azides, thiols, etc.), making it a key intermediate for building the side chains of drug candidates.

-

The Ketone: The carbonyl group can undergo a wide range of reactions, including reduction to a secondary alcohol, reductive amination , or participation in Wittig-type reactions .

This bifunctionality enables its use in multi-step syntheses where one functional group can be modified while the other is preserved for a subsequent transformation.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a versatile scaffold or intermediate.

-

Scaffold for Kinase Inhibitors: The propiophenone core is found in various kinase inhibitors. The chloro-propyl side chain can be elaborated to introduce functionalities that bind to specific amino acid residues in the kinase hinge region or allosteric pockets. For instance, related structures have been explored in the development of Janus Kinase 1 (JAK1) selective inhibitors.[6]

-

Importance of the Chloro and Methoxy Groups: These substituents are not merely passive components; they actively contribute to a molecule's drug-like properties.

-

The methoxy group can act as a hydrogen bond acceptor and its metabolic cleavage (O-demethylation) can be a planned step in prodrug activation or a route of metabolism.

-

The chloro group enhances membrane permeability and can form halogen bonds, a type of non-covalent interaction that can significantly increase binding affinity to a protein target. The strategic placement of chlorine is a common tactic in lead optimization.[5][7]

-

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related compounds provide clear guidance.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[8][9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

-

Fire Safety: In case of fire, use CO₂, dry chemical powder, or appropriate foam for extinction.[8] Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10][12]

References

- 1. 35999-20-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [lgcstandards.com]

- 3. king-pharm.com [king-pharm.com]

- 4. CAS#:7182-42-5 | 3-chloro-1-(4-hydroxy-3-methoxy-phenyl)propan-1-one | Chemsrc [chemsrc.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. cochise.edu [cochise.edu]

3-Chloro-1-(4-methoxyphenyl)propan-1-one CAS number 35999-20-3

An In-depth Technical Guide to 3-Chloro-1-(4-methoxyphenyl)propan-1-one (CAS: 35999-20-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in pharmaceutical synthesis. The document delves into its chemical and physical properties, detailed synthesis protocols based on the Friedel-Crafts acylation, analytical characterization methodologies, and its potential role in drug discovery. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: A Versatile Building Block

This compound, with the CAS number 35999-20-3, is a halogenated aromatic ketone. Its structure, featuring a methoxy-substituted phenyl ring and a reactive chloropropyl chain, makes it a valuable intermediate in organic synthesis. The presence of the chlorine atom provides a reactive site for nucleophilic substitution, while the keto group can be subjected to a variety of chemical transformations. The methoxy group, being an electron-donating group, activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions.[1] These structural features collectively contribute to its utility as a precursor for more complex molecules, particularly in the synthesis of pharmaceutical compounds.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 35999-20-3 | [4] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [4] |

| Molecular Weight | 198.65 g/mol | [4] |

| Melting Point | 63 °C | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| SMILES | COC1=CC=C(C=C1)C(=O)CCCl | [5] |

| InChI Key | FJBUZSAECLLZOL-UHFFFAOYSA-N | [5] |

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 3-chloropropionyl chloride.[1][7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[7]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of anisole. The methoxy group of anisole is an ortho-, para-directing group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.[1]

Caption: Friedel-Crafts Acylation Mechanism.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Anisole

-

3-Chloropropionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

5% Hydrochloric acid (HCl), cold

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath to 0-5 °C. Add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel. After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below 10 °C.[8]

-

Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and cold 5% HCl.[8] Stir until the solids dissolve.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), the methoxy group (a singlet around 3.8 ppm), and the two methylene groups of the propyl chain (two triplets).[9]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (including the ipso-carbon attached to the methoxy group), the methoxy carbon, and the two aliphatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and potentially fragment ions corresponding to the loss of chlorine or other fragments.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other characteristic peaks include C-H stretching for the aromatic and aliphatic protons, and C-O stretching for the methoxy group.[12]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of the reaction. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

-

Gas Chromatography (GC): GC can also be used for purity analysis, particularly for checking for volatile impurities.[13]

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of multiple reactive sites allows for diverse chemical modifications.

Caption: Potential Synthetic Utility in Drug Discovery.

The chloro group can be readily displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of functional groups. This is a common strategy for building libraries of compounds for high-throughput screening. The ketone functionality can be reduced to a secondary alcohol, which can be a key pharmacophore in certain drug classes.[14] Furthermore, the α-carbon to the ketone can be functionalized through enolate chemistry.

The 4-methoxyphenyl moiety is a common feature in many pharmaceutical agents, contributing to favorable pharmacokinetic properties. The overall structure of this compound is a precursor to compounds with potential applications as antidepressants, antipsychotics, and cardiovascular agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[15]

-

Precautionary Statements:

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

-

In case of skin contact: Wash with plenty of soap and water.[16]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[16]

-

If swallowed: Call a poison center or doctor if you feel unwell.[16]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[16][17]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[16]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation, coupled with its multiple reactive sites, makes it an attractive starting material for the creation of diverse molecular libraries. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. condor.depaul.edu [condor.depaul.edu]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound [lgcstandards.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. youtube.com [youtube.com]

- 9. (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-68-5) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. 35999-20-3 | this compound - AiFChem [aifchem.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

structure elucidation of 3-Chloro-1-(4-methoxyphenyl)propan-1-one

An In-Depth Technical Guide to the Structure Elucidation of 3-Chloro-1-(4-methoxyphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive . Targeted at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic application and interpretation of core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and demonstrates how an integrated spectroscopic workflow forms a self-validating system for unambiguous molecular characterization.

Introduction: The Analytical Imperative

This compound (CAS No. 35999-20-3) is a halogenated aromatic ketone.[1] Such compounds are valuable intermediates in organic synthesis, particularly for constructing heterocyclic systems and other motifs of pharmacological interest.[2] Given its role as a foundational building block, absolute certainty of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final active pharmaceutical ingredients.

This guide outlines the logical workflow for confirming the structure of this molecule, starting from fundamental properties and progressing through detailed spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and their combined data provides irrefutable proof of identity.

Key Molecular Identifiers:

-

Molecular Formula: C₁₀H₁₁ClO₂

-

Molecular Weight: 198.65 g/mol [1]

-

Synonyms: 3-Chloro-4'-methoxypropiophenone

Caption: 2D Structure of this compound.

The Spectroscopic Toolkit: A Triad of Techniques

The elucidation strategy relies on three pillars of spectroscopic analysis. Each provides orthogonal, yet complementary, information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Provides the carbon-hydrogen framework of the molecule, detailing the chemical environment, connectivity, and count of protons and carbons.

-

Mass Spectrometry (MS): Determines the precise molecular weight and offers structural clues through controlled fragmentation of the molecule. The isotopic signature of chlorine is a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present by measuring their characteristic vibrational frequencies.

Mass Spectrometry: The First Validation Gate

Mass spectrometry serves as the initial and most crucial checkpoint, confirming that the compound has the correct molecular weight and elemental composition, specifically the presence of a single chlorine atom.

Experimental Protocol: GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization (EI) is the preferred method.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the sample onto a non-polar capillary column (e.g., DB-5ms). Use a temperature gradient (e.g., 50°C to 250°C at 10°C/min) to ensure proper separation and peak shape.

-

MS Detection (EI): The electron ionization source is typically set to 70 eV. The mass analyzer scans a range of m/z 40 to 300 to capture the molecular ion and all significant fragments.

Data Interpretation: Molecular Ion and Fragmentation

-

Molecular Ion Peak: The primary goal is to identify the molecular ion [M]⁺•. For C₁₀H₁₁ClO₂, the expected m/z is 198. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern is observed. The spectrum will show a peak at m/z 198 ([M]⁺•) and a smaller peak at m/z 200 ([M+2]⁺•) with a relative intensity ratio of approximately 3:1.[3] This pattern is a definitive indicator of a monochlorinated compound.

-

Key Fragmentation Pathways: The 70 eV ionization energy induces predictable bond cleavages, providing a structural fingerprint. The most logical fragmentations arise from cleavages adjacent to the carbonyl group (α-cleavage) and the loss of the chloroalkyl chain.

Caption: Proposed EI-MS fragmentation pathway for the target molecule.

The most prominent fragment is expected at m/z 135 , corresponding to the stable 4-methoxybenzoyl cation, formed by the loss of a chloropropyl radical. This fragment is a strong indicator of the core structure. Subsequent loss of carbon monoxide (CO) from this fragment would yield an ion at m/z 107 .

Table 1: Summary of Expected Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 198 / 200 | [C₁₀H₁₁ClO₂]⁺• | - | Molecular Ion [M]⁺• |

| 163 | [C₈H₈O₂]⁺• | •Cl | Loss of chlorine radical |

| 135 | [C₈H₇O₂]⁺ | •CH₂CH₂Cl | α-Cleavage, loss of chloropropyl radical |

| 107 | [C₇H₇O]⁺ | CO | Loss of CO from m/z 135 |

| 77 | [C₆H₅]⁺ | CH₂O | Loss of formaldehyde from m/z 107 |

Infrared Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups: the ketone and the aromatic ether.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis is most conveniently performed using an ATR accessory, which requires minimal sample preparation.

-

Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond or germanium).

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation: Characteristic Absorptions

The IR spectrum is dominated by a few very strong, diagnostic peaks.

-

C=O Stretch: A strong, sharp absorption is expected for the ketone carbonyl group. For an aromatic ketone, this band typically appears between 1685-1666 cm⁻¹ .[4] The conjugation with the phenyl ring lowers the frequency from that of a saturated aliphatic ketone (~1715 cm⁻¹).[5]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while the aliphatic C-H stretches of the methylene groups will be just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

-

C-O Stretch: The aryl-alkyl ether linkage will produce a strong C-O stretching band, typically around 1260-1240 cm⁻¹ .[6]

-

Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl ring.

Table 2: Summary of Expected Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050 | Medium | C-H Stretch | Aromatic (sp²) |

| ~2950 | Medium | C-H Stretch | Aliphatic (sp³) |

| ~1680 | Strong, Sharp | C=O Stretch | Aromatic Ketone |

| ~1600, ~1510 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| ~750-650 | Medium | C-Cl Stretch | Chloroalkane |

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the final, high-resolution picture of the molecule's framework, confirming the precise arrangement and connectivity of all atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16 scans) are usually sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C. A DEPT-135 experiment should also be run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct sets of signals.

-

Aromatic Protons: The protons on the 1,4-disubstituted (para) benzene ring will appear as a classic AA'BB' system, which often resolves into two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group will be downfield (deshielded) compared to the protons ortho to the electron-donating methoxy group.

-

Methoxy Protons: The three equivalent protons of the methoxy group (-OCH₃) will appear as a sharp singlet.

-

Methylene Protons: The two methylene groups (-CH₂-CH₂-) form an ethyl fragment. The protons on the carbon adjacent to the carbonyl group (α-protons) will be deshielded and appear as a triplet. The protons on the carbon adjacent to the electronegative chlorine atom (β-protons) will also be a triplet. These two triplets will show coupling to each other.

Table 3: Summary of Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.95 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielding by anisotropic effect of the carbonyl group. |

| ~6.95 | Doublet (d) | 2H | Ar-H (ortho to -OCH₃) | Shielding by electron-donating effect of the methoxy group. |

| ~3.88 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. |

| ~3.85 | Triplet (t) | 2H | -CH₂-Cl | Deshielding by the electronegative chlorine atom. |

| ~3.40 | Triplet (t) | 2H | -CO-CH₂- | Deshielding by the carbonyl group. |

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

Table 4: Summary of Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~196.5 | No Signal | C=O | Carbonyl carbons are highly deshielded. |

| ~164.0 | No Signal | Ar-C (C-OCH₃) | Quaternary carbon attached to electron-donating oxygen. |

| ~130.5 | CH | Ar-CH (ortho to C=O) | Aromatic CH carbons. |

| ~129.0 | No Signal | Ar-C (C-C=O) | Quaternary carbon attached to the acyl group. |

| ~114.0 | CH | Ar-CH (ortho to -OCH₃) | Aromatic CH carbons shielded by the methoxy group. |

| ~55.5 | CH₃ | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~41.0 | CH₂ (negative) | -CO-CH₂- | Aliphatic carbon adjacent to a carbonyl. |

| ~38.5 | CH₂ (negative) | -CH₂-Cl | Aliphatic carbon attached to chlorine. |

Integrated Workflow and Final Confirmation

The definitive structure is confirmed not by any single piece of data, but by the convergence of all analytical results. The workflow below illustrates this self-validating process.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure of this compound is unequivocally confirmed through the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. MS verifies the molecular weight and the presence of chlorine. IR confirms the core functional groups of a conjugated ketone and an aryl ether. Finally, ¹H and ¹³C NMR provide a detailed atomic map, confirming the connectivity of the 4-methoxyphenyl group and the 3-chloropropanoyl chain. This rigorous, multi-technique validation ensures the structural integrity of this key synthetic intermediate, providing a high degree of confidence for its use in research and development.

References

- 1. 35999-20-3|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

3-Chloro-1-(4-methoxyphenyl)propan-1-one molecular weight and formula

An In-Depth Technical Guide to 3-Chloro-1-(4-methoxyphenyl)propan-1-one for Advanced Research

Abstract

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. We will delve into its fundamental chemical and physical properties, explore a detailed and validated synthesis protocol, discuss its applications in drug discovery, outline robust analytical methods for its characterization, and provide essential safety and handling guidelines. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this versatile chemical building block.

Chemical Identity and Core Properties

This compound, also known as 2-Chloroethyl 4-Methoxyphenyl Ketone, is a halogenated ketone that serves as a crucial precursor in organic synthesis.[1] Its structure features a 4-methoxyphenyl (anisole) group attached to a three-carbon chain containing a ketone and a terminal chlorine atom. This combination of functional groups makes it a highly reactive and versatile intermediate for creating more complex molecular architectures.

Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and reaction conditions. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 35999-20-3 | --INVALID-LINK--[1][2] |

| IUPAC Name | This compound | --INVALID-LINK--[3] |

| SMILES | COc1ccc(cc1)C(=O)CCCl | --INVALID-LINK--[2] |

| InChI | InChI=1S/C10H11ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3 | --INVALID-LINK--[2][3] |

| Appearance | Low melting solid, may appear as a clear liquid | --INVALID-LINK--[4] |

| Melting Point | 27 - 29 °C (for the related p-Methoxypropiophenone) | --INVALID-LINK--[4] |

| Boiling Point | 273 - 275 °C (for the related p-Methoxypropiophenone) | --INVALID-LINK--[4] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis Protocol: Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring (anisole) with an acyl halide (3-chloropropionyl chloride) using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality: The methoxy group (-OCH₃) on the anisole ring is a potent activating group, directing the electrophilic attack to the para position due to resonance stabilization, leading to high regioselectivity and yield of the desired product. The Lewis acid catalyst (AlCl₃) is crucial as it coordinates with the acyl chloride, forming a highly reactive acylium ion, which is the active electrophile.

Experimental Workflow

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology

This protocol is adapted from the established procedure for Friedel-Crafts acylation of aromatic compounds.[5]

-

Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend aluminum chloride (AlCl₃, 1.25 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

-

Acylium Ion Formation: Add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred AlCl₃ suspension at 0°C.

-

Aromatic Addition: Following the addition, add a solution of anisole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: Stir the reaction mixture at 0°C for an additional 2 hours, then allow it to warm to room temperature and stir for 12 hours to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or pentane) or by flash column chromatography on silica gel.

Applications in Research and Drug Development

The strategic placement of the chloro and methoxy groups makes this compound a valuable intermediate in medicinal chemistry.[6] The chloroalkyl chain provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups (amines, azides, thiols), while the methoxy-substituted phenyl ring is a common feature in many bioactive molecules.

-

Scaffold for Heterocycles: It is a precursor for synthesizing pyrazoles, isoxazoles, and other heterocyclic systems which are prevalent in modern pharmaceuticals.

-

Synthesis of Kinase Inhibitors: The core structure is found in derivatives used in the development of kinase inhibitors, such as Janus Kinase (JAK1) inhibitors, for treating inflammatory diseases.[7]

-

Antiparasitic and Antifungal Agents: Chalcones and related structures, which can be synthesized from this intermediate, have shown promising activity against various parasites and fungi.[8]

-

Neurology Research: The compound and its derivatives are used as analytical standards and building blocks in research related to neurological disorders like Parkinson's disease.[1][3]

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques is employed. The choice of method depends on the specific information required, from structural confirmation to quantitative purity assessment.

Analytical Workflow

Caption: Standard workflow for analytical characterization.

Key Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons (two doublets in the ~6.9-8.0 ppm range), the methoxy protons (a singlet around 3.8 ppm), and the two methylene groups of the propyl chain (two triplets in the ~3.0-4.0 ppm range).[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight.[9] The mass spectrum will show a molecular ion peak (M⁺) at m/z 198 and a characteristic M+2 peak with approximately one-third the intensity due to the ³⁷Cl isotope.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for determining the purity of the final product with high accuracy.

Safety and Handling

As with any chloro-organic compound, proper safety protocols must be strictly followed. This chemical is considered hazardous and requires careful handling in a controlled laboratory environment.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10]

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10]

-

Health Hazards: The compound is expected to cause skin and eye irritation.[10] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents and bases.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined synthesis, versatile reactivity, and relevance in the construction of complex bioactive molecules make it an essential compound in the drug discovery pipeline. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in a research setting.

References

- 1. This compound [lgcstandards.com]

- 2. This compound [lgcstandards.com]

- 3. This compound [lgcstandards.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cochise.edu [cochise.edu]

starting materials for 3-Chloro-1-(4-methoxyphenyl)propan-1-one synthesis

An In-Depth Technical Guide to the Synthesis of 3-Chloro-1-(4-methoxyphenyl)propan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the Friedel-Crafts acylation of anisole with 3-chloropropionyl chloride, a fundamental and widely employed method in organic synthesis. This document delves into the reaction mechanism, provides detailed, field-proven experimental protocols, and discusses critical process parameters, safety considerations, and product characterization. It is designed to serve as an essential resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive chloropropyl chain and a methoxy-substituted phenyl group, makes it a valuable precursor for a variety of more complex molecules, particularly in the pharmaceutical industry.

The most reliable and scalable synthetic route to this compound is the Friedel-Crafts acylation , a classic yet powerful carbon-carbon bond-forming reaction. This guide will explore this method in detail, emphasizing the chemical principles that govern its efficiency and selectivity.

Core Synthesis: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) reactions.[1][2] In this specific synthesis, the aromatic ring of anisole (methoxybenzene) attacks an electrophilic acylium ion, generated in situ from 3-chloropropionyl chloride and a Lewis acid catalyst.

Reaction Principle and Mechanism

The synthesis proceeds through a well-established two-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates to the chlorine atom of the acid chloride (3-chloropropionyl chloride). This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.[1][3]

-

Electrophilic Aromatic Substitution: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) on anisole is a powerful activating group and an ortho, para-director due to its ability to donate electron density into the ring via resonance.[1][3] While both ortho and para substitution are possible, the para-substituted product, this compound, is formed as the major product, primarily due to reduced steric hindrance compared to the ortho position. The final step involves the removal of a proton from the intermediate carbocation (the sigma complex), which restores the aromaticity of the ring.

Starting Materials and Key Reagents

The success of the synthesis hinges on the quality and proper handling of the reagents. The selection of a suitable inert solvent is also critical to control the reaction rate and facilitate heat dissipation.

| Reagent | Formula | Role | Key Considerations |

| Anisole | C₇H₈O | Aromatic Substrate | Should be pure and dry. |

| 3-Chloropropionyl Chloride | C₃H₄Cl₂O | Acylating Agent | Highly corrosive and moisture-sensitive. Handle with care. |

| Aluminum Chloride | AlCl₃ | Lewis Acid Catalyst | Must be anhydrous. Exposure to moisture deactivates it.[2][4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Solvent | Inert, low-boiling solvent. Must be anhydrous.[1][2] |

| Ice-cold Water | H₂O | Quenching Agent | Used to decompose the catalyst-product complex post-reaction.[1][4] |

| 5% Sodium Hydroxide (aq) | NaOH | Neutralizing Wash | Removes acidic impurities and unreacted AlCl₃.[1] |

| Anhydrous Magnesium Sulfate | MgSO₄ | Drying Agent | Removes residual water from the organic phase.[1][2] |

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Apparatus Setup

-

Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel.

-

Fit the central neck with a condenser attached to a gas outlet (e.g., a drying tube or a bubbler) to prevent moisture ingress and vent the HCl gas produced.[4]

-

Ensure all glassware is thoroughly dried in an oven prior to use to prevent deactivation of the Lewis acid catalyst.[2]

Reaction Execution

-

Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 60 mL of anhydrous dichloromethane (DCM). Cool the resulting suspension to 0-5 °C using an ice-water bath.

-

Acyl Chloride Addition: In the dropping funnel, prepare a solution of 3-chloropropionyl chloride (12.7 g, 0.10 mol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

Anisole Addition: Following the same procedure, add a solution of anisole (10.8 g, 0.10 mol) in 20 mL of anhydrous DCM dropwise over 30 minutes. A color change to deep orange or red is typically observed.[4] The reaction is exothermic and careful temperature control is crucial.[4]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then remove the ice bath and let it stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Product Isolation

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 20 mL of concentrated HCl with vigorous stirring. This step is highly exothermic and should be performed cautiously in the fume hood. The purpose of this step is to decompose the aluminum chloride complex formed with the ketone product.[4]

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (DCM) layer.

-

Extraction: Extract the aqueous layer twice more with 30 mL portions of DCM to recover any remaining product.[1]

-

Washing: Combine all organic extracts and wash sequentially with:

-

100 mL of cold water

-

100 mL of 5% aqueous NaOH solution (to remove acidic impurities)[1]

-

100 mL of saturated NaCl solution (brine) (to aid in phase separation and remove bulk water)

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude product, often an off-white or pale yellow solid/oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

Experimental Workflow Visualization

Safety and Handling

-

Corrosive Reagents: Aluminum chloride and 3-chloropropionyl chloride are corrosive and react violently with water. Always handle them in a fume hood wearing gloves, safety goggles, and a lab coat.

-

HCl Gas Evolution: The reaction generates hydrogen chloride gas, which is toxic and corrosive. Ensure adequate ventilation.[4]

-

Exothermic Reaction: The addition of reagents and the quenching step are highly exothermic. Maintain strict temperature control to prevent the reaction from running away.

-

Solvent Hazards: Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively within a fume hood.

Conclusion

The Friedel-Crafts acylation of anisole provides an efficient and direct route to this compound. The success of this synthesis is predicated on a firm understanding of the reaction mechanism, strict control over experimental conditions—particularly temperature—and the rigorous exclusion of moisture. While this traditional method is robust, ongoing research explores greener alternatives, such as using catalytic rather than stoichiometric amounts of Lewis acids in more environmentally benign solvents, to improve the overall sustainability of the process.[5] This guide provides the foundational knowledge and a validated protocol for the successful synthesis and purification of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-1-(4-methoxyphenyl)propan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-1-(4-methoxyphenyl)propan-1-one. Due to a lack of extensive published solubility data for this specific compound, this document focuses on predicting its solubility based on its molecular structure and the fundamental principles of solvent-solute interactions. Furthermore, a detailed, field-proven experimental protocol for accurately determining its solubility in various organic solvents is presented.

Introduction: Understanding the Molecule

This compound, with the chemical formula C₁₀H₁₁ClO₂, is a ketone derivative.[1] Its molecular structure is characterized by a p-methoxyphenyl group attached to a chloropropanone chain. This structure imparts a moderate polarity to the molecule. The presence of a carbonyl group and a chlorine atom, both electronegative, creates dipole moments within the molecule. The methoxy group on the phenyl ring also contributes to its overall polarity. Aldehydes and ketones can act as hydrogen bond acceptors, which can influence their solubility in protic solvents.[2]

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₁₁ClO₂[1]

-

Molecular Weight: 198.65 g/mol [1]

-

Structure: Contains a ketone, a phenyl ether, and an alkyl halide functional group.[1][3]

Predicting Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate its solubility based on the polarity of the solvent.

-

Polar Solvents: The presence of the carbonyl and chloro groups suggests that this compound will exhibit some solubility in polar solvents.

-

Protic Polar Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding. While the target molecule is not a hydrogen bond donor, the oxygen of the carbonyl and methoxy groups can act as hydrogen bond acceptors.[2]

-

Aprotic Polar Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile): These solvents have significant dipole moments and can interact with the polar regions of the solute molecule through dipole-dipole interactions. Ketones like acetone are often good solvents as they can dissolve both aqueous and organic compounds.[2]

-

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polar functionalities in this compound, it is expected to have limited solubility in nonpolar solvents. The nonpolar phenyl ring and alkyl chain will have some affinity for these solvents, but the polar groups will hinder extensive dissolution.

The polarity of the solvent has been shown to influence the kinetics and yields of reactions involving ketones, with more polar solvents sometimes leading to slower reactions for less-reactive molecules.[5][6]

Experimental Determination of Solubility: A Validated Protocol

Given the absence of readily available solubility data, experimental determination is crucial. The following protocol is a robust method for determining the equilibrium solubility of this compound in various organic solvents. This protocol is based on the classical saturation shake-flask method, a widely accepted technique for equilibrium solubility measurements.[7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[9]

-

Volumetric flasks and pipettes

-

Standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. Temperature control is critical as solubility is temperature-dependent.[7][8][9]

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended, although the optimal time should be determined experimentally.[7]

-

After agitation, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of the solvent.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved solute.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions.

-

Use the calibration curve to determine the concentration of the solute in the experimental samples.

-

Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Hexane | 0.1 | 25 | To be determined |

| Toluene | 2.4 | 25 | To be determined |

| Acetone | 5.1 | 25 | To be determined |

| Ethanol | 5.2 | 25 | To be determined |

| Methanol | 6.6 | 25 | To be determined |

| Acetonitrile | 6.2 | 25 | To be determined |

| DMSO | 7.2 | 25 | To be determined |

The interpretation of the results should consider the relationship between the solvent's properties (e.g., polarity, hydrogen bonding capacity) and the measured solubility.

Predictive Models for Solubility

In recent years, machine learning and computational chemistry have emerged as powerful tools for predicting the solubility of organic compounds.[10][11][12][13] These models often use a set of molecular descriptors that represent solute-solute and solute-solvent interactions to predict solubility in various solvents.[10] While a detailed discussion of these models is beyond the scope of this guide, researchers should be aware of their potential to provide rapid estimations of solubility.

Conclusion

While specific experimental data on the solubility of this compound is not widely available, an understanding of its molecular structure allows for reasoned predictions of its behavior in different organic solvents. For drug development and other research applications, it is imperative to determine its solubility experimentally. The protocol provided in this guide offers a robust and reliable method for obtaining accurate and reproducible solubility data. Adherence to good laboratory practices (GLP) is essential throughout the experimental process to ensure the integrity and reliability of the results.[14]

References

- 1. 35999-20-3|this compound|BLD Pharm [bldpharm.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. This compound [lgcstandards.com]

- 4. chem.ws [chem.ws]

- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. d-nb.info [d-nb.info]

- 11. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 12. echemi.com [echemi.com]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

In-Depth Technical Guide on the Synthesis of 3-Chloro-1-(4-methoxyphenyl)propan-1-one: Bridging Theoretical Predictions and Experimental Outcomes

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 3-Chloro-1-(4-methoxyphenyl)propan-1-one, a key intermediate in pharmaceutical manufacturing. It delves into the fundamental principles of its synthesis via Friedel-Crafts acylation, offers a detailed methodology for both theoretical yield calculation and experimental execution, and explores the critical factors that influence the practical yield.

Foundational Chemistry: The Friedel-Crafts Acylation of Anisole

The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction.[1][2][3] In this electrophilic aromatic substitution, the aromatic ring of anisole (methoxybenzene) attacks an acylium ion generated from 3-chloropropionyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][4]